N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazolyl group attached to a triazolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N6-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to attach various substituents to the compound.
Scientific Research Applications
N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N6-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share a similar pyrazole ring but differ in the attached substituents and overall structure.
Triazolopyridines: These compounds have a triazole ring fused to a pyridine ring, similar to the triazolopyrimidine core of the compound .
Isoquinolines: These compounds have a similar nitrogen-containing ring system but differ in the specific arrangement of atoms and substituents.
The uniqueness of N6-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C18H19N7O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H19N7O2/c1-11-15(17(26)23-13-6-4-5-7-14(13)27-3)16(12-8-20-24(2)9-12)25-18(22-11)19-10-21-25/h4-10,16H,1-3H3,(H,23,26)(H,19,21,22) |
InChI Key |
SYKAGAVVGRVIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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